molecular formula C16H26O6 B1667523 Bis-propargyl-PEG6 CAS No. 185378-83-0

Bis-propargyl-PEG6

Cat. No.: B1667523
CAS No.: 185378-83-0
M. Wt: 314.37 g/mol
InChI Key: UDOWAMKIEUIBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-propargyl-PEG6 is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It can be used to synthesize the polymer linked multimers of guanosine-3’, 5’-cyclic monophosphates .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . It can be used to synthesize the polymer linked multimers of guanosine-3’, 5’-cyclic monophosphates . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Molecular Structure Analysis

This compound is a PEG derivative containing two propargyl groups . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 314.37 g/mol . It has a molecular formula of C16H26O6 . It has a topological polar surface area of 55.4 Ų .

Scientific Research Applications

PEGylation of Proteins

Bis-propargyl-PEG6 plays a crucial role in PEGylation, a process enhancing the therapeutic efficacy of protein-based medicines. This is achieved through site-specific PEGylation using a native and accessible disulfide, without damaging the protein's structure or biological activity. This method has been successful in PEGylating peptides, proteins, enzymes, and antibody fragments (Brocchini et al., 2008).

Synthesis of Azobenzene-Containing Linear-Dendritic Diblock Copolymers

This compound is instrumental in synthesizing azobenzene-containing linear-dendritic diblock copolymers. These copolymers are significant for applications in photoaddressable materials, exhibiting unique optical and morphological properties (Barrio et al., 2009).

Drug Delivery Enhancement

In the context of drug delivery, this compound enhances the solubility and cytotoxicity of drugs like paclitaxel. Its conjugation with drugs enables more effective drug delivery, particularly in cancer treatments (Khandare et al., 2006).

Stability Enhancement in Nanocrystals

This compound-based ligands provide colloidal stability to semiconductor and metallic nanocrystals under extreme conditions. This advancement opens up possibilities for their use in a variety of bio-related studies where stability in extreme pHs, high electrolyte concentrations, and thiol-rich environments is desirable (Stewart et al., 2010).

Development of Linear Multifunctional Poly(ethylene glycol)

The synthesis of linear multifunctional poly(ethylene glycol) using this compound has significant implications for the development of novel functional polymers in biomedical applications. This process enables the creation of polymers with multiple functional groups, expanding their utility (Liu et al., 2007).

Nanoparticle Theranostics

This compound contributes to the development of nanoparticles like Bi-SR-PEG, which are used as theranostic nanoagents for tumor imaging and thermoradiotherapy. These nanoparticles exhibit low toxicity and high X-ray attenuation, highlighting their potential in cancer treatment (Yu et al., 2018).

Mechanism of Action

Target of Action

Bis-propargyl-PEG6 is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . It serves as a linker molecule that connects the two functional components of a PROTAC: the ligand for the target protein and the ligand for the E3 ubiquitin ligase .

Mode of Action

This compound contains two propargyl groups that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This “click chemistry” reaction forms a stable triazole linkage, allowing the compound to bind to its targets .

Biochemical Pathways

This compound can be used to synthesize the polymer-linked multimers of guanosine-3’, 5’-cyclic monophosphates . These multimers can be used as reagents for signal transduction research and as modulators of cyclic nucleotide-regulated binding proteins and isoenzymes thereof .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The cellular effects of this compound are largely dependent on the specific PROTACs it helps to form. As a component of PROTACs, it could potentially lead to the degradation of target proteins, thereby modulating cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction it undergoes may be affected by the presence of copper ions and the pH of the environment . Additionally, the hydrophilic PEG spacer in the compound can enhance its stability and solubility in aqueous environments .

Safety and Hazards

Bis-propargyl-PEG6 is classified as a flammable liquid (Category 3), H226. It has acute toxicity, both oral (Category 3), H301, and inhalation (Category 3), H331. It has acute toxicity, dermal (Category 2), H310. It causes severe skin burns and eye damage (Category 1B), H314. It may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure (Category 2), H373 .

Future Directions

Bis-propargyl-PEG6 is a promising compound in the field of PROTACs . Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups opens up new possibilities for the synthesis of complex molecules . Its increasing aqueous solubility derived from the PEG spacer also makes it a valuable tool in the field of drug delivery .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O6/c1-3-5-17-7-9-19-11-13-21-15-16-22-14-12-20-10-8-18-6-4-2/h1-2H,5-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOWAMKIEUIBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-propargyl-PEG6
Reactant of Route 2
Reactant of Route 2
Bis-propargyl-PEG6
Reactant of Route 3
Reactant of Route 3
Bis-propargyl-PEG6
Reactant of Route 4
Reactant of Route 4
Bis-propargyl-PEG6
Reactant of Route 5
Reactant of Route 5
Bis-propargyl-PEG6
Reactant of Route 6
Reactant of Route 6
Bis-propargyl-PEG6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.